molecular formula C11H10N2O2 B1582550 (E)-2-methyl-3-(2-nitrovinyl)-1H-indole CAS No. 2826-91-7

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole

Cat. No. B1582550
CAS RN: 2826-91-7
M. Wt: 202.21 g/mol
InChI Key: DTSVTKXSWKXFDC-UHFFFAOYSA-N
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Description

“(E)-2-methyl-3-(2-nitrovinyl)-1H-indole” is a chemical compound with the molecular formula C11H10N2O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(E)-2-methyl-3-(2-nitrovinyl)-1H-indole” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 202.21 g/mol.


Physical And Chemical Properties Analysis

“(E)-2-methyl-3-(2-nitrovinyl)-1H-indole” has a molecular weight of 202.21 g/mol. The density of this compound is 1.301g/cm3 . The boiling point is 401.7ºC at 760 mmHg .

Scientific Research Applications

Anti-fungal and Anti-bacterial Activity

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole has shown promise in anti-fungal and anti-bacterial applications. Canoira et al. (1989) found that derivatives of this compound, particularly 3-(2′-Methyl-2′-nitrovinyl)indole, exhibited anti-fungal activity against Candida albicans, comparable to ketoconazole, and high activity against Trichomonas vaginalis, similar to metronidazole (Canoira et al., 1989). Gatti et al. (1981) synthesized nitrovinyl derivatives from 1-substituted-2-chloroindol-3-carboxaldehydes, including (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, which displayed good in vitro activity against Gram-positive bacteria (Gatti et al., 1981).

Synthesis and Structural Analysis

Significant research has been done on the synthesis and structural analysis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. Baron et al. (2012) discussed a solvent-free Michael addition to non-protected 3-(2-nitrovinyl)indole under ultrasound activation, leading to a direct synthesis avoiding NH protection (Baron et al., 2012). Rodríguez et al. (2000) explored the synthesis of (E)‐2‐(2′‐nitrovinyl)indoles from 2-formylindole derivatives, providing insights into the extended conjugation of these compounds (Rodríguez et al., 2000).

Molecular Structure and Crystallography

Sonar et al. (2005) conducted a study on the molecular structure of (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole, revealing details about the indole rings' planarity and the orientation of vinyl groups (Sonar et al., 2005). Fonseca et al. (1988) provided a structural study of nitrovinylindoles, including (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, highlighting their geometry and the possibility of forming charge-transfer complexes (Fonseca et al., 1988).

Potential in Medicinal Chemistry

Research suggests potential applications of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole in medicinal chemistry. Aksenov et al. (2019) developed a synthetic approach toward indole derivatives with this compound, indicating its use in preparing new organic compounds and its potential application in theoretical and medicinal chemistry (Aksenov et al., 2019).

Safety And Hazards

The safety data sheet for “(E)-2-methyl-3-(2-nitrovinyl)-1H-indole” can be found at Echemi.com . It is advised that this compound is used for R&D purposes only and not for medicinal, household, or other uses .

properties

IUPAC Name

2-methyl-3-[(E)-2-nitroethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSVTKXSWKXFDC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267224
Record name 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(2-nitrovinyl)-1H-indole

CAS RN

122631-40-7
Record name 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122631-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
VN Sonar, PA Crooks - Journal of enzyme inhibition and medicinal …, 2009 - Taylor & Francis
A series of hydrazone and 3-nitrovinyl analogs of indole-3-carboxaldehydes and related compounds were synthesized and screened for antitubercular activity against Mycobacterium …
Number of citations: 33 www.tandfonline.com
NA Aksenov, NA Arutiunov, AV Aksenov… - International Journal of …, 2023 - mdpi.com
The β-carboline motif is common in drug discovery and among numerous biologically active natural products. However, its synthetic preparation relies on multistep sequences and …
Number of citations: 6 www.mdpi.com
M Zhao, W Guo, L Wu, FG Qiu - ChemistrySelect, 2022 - Wiley Online Library
An I 2 ‐promoted oxidative metal‐free [3+2] tandem annulation for the synthesis of multisubstituted imidazoles from amidines and nitroolefins in the presence of base is developed. This …
T Weinbender - 2021 - epub.uni-regensburg.de
In the present PhD thesis, the thiourea-organocatalyzed Michael addition of diethyl malonate to various heteroaromatic nitroolefins has been studied under high-pressure conditions up …
Number of citations: 4 epub.uni-regensburg.de
P Bourbon - 2013 - search.proquest.com
This thesis describes our endeavors towards the development of therapeutic agents for Niemann-Pick type C disease (NPC), which is a rare, autosomal recessive lipid storage disorder. …
Number of citations: 0 search.proquest.com
R Balamurugan, R Sureshbabu… - Synthetic …, 2009 - Taylor & Francis
Full article: Synthesis of 3-Indolylpyrroles via Base-Mediated Cycloaddition of TOSMIC with Activated Indole-2/3-vinylenes Skip to Main Content Taylor and Francis Online homepage …
Number of citations: 10 www.tandfonline.com
P Bourbon - 2012 - scholar.archive.org
The cofactor NAD has received relatively little attention in the development of potential caged compounds. A part of this thesis will describe the synthesis and the characterization of …
Number of citations: 2 scholar.archive.org

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